
4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid
Overview
Description
“4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid”, also known as DBSBA, is a chemical compound. Its molecular formula is C15H13NO6S and it has a molecular weight of 335.3g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13NO6S/c17-15(18)10-2-1-3-11(8-10)16-23(19,20)12-4-5-13-14(9-12)22-7-6-21-13/h1-5,8-9,16H,6-7H2,(H,17,18) .Scientific Research Applications
Antibacterial and Lipoxygenase Inhibition : Sulfonamides bearing the 1,4-benzodioxin ring, closely related to 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid, have shown significant antibacterial potential against various bacterial strains. Additionally, these compounds exhibited inhibition against lipoxygenase enzyme, suggesting potential therapeutic use for inflammatory diseases (Abbasi et al., 2017).
Biopotential Sulfonamides : Sulfonamides derived from the reaction of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid, closely related chemically to the compound , were synthesized and demonstrated significant antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).
Diuretic and Antihypertensive Activities : 6- and 5-sulfamoyl-2,3-dihydro-1,4-benzodioxins, structurally similar to 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid, were synthesized and tested for diuretic and antihypertensive activities in rats (Itazaki et al., 1988).
C–H Functionalizations of Benzoic Acid Derivatives : A study on meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template showed the potential for creating synthetically useful tools for organic synthesis, indicating the versatility of compounds structurally related to 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid in drug development (Li et al., 2016).
Antibacterial Activity of Novel Derivatives : Novel 2-(substituted sulfonamido) benzoic acid derivatives were tested and showed moderate to good antibacterial activity against various bacteria (Saravanan et al., 2013).
Synthesis of Antibacterial Agents : N-substituted sulfonamides bearing the benzodioxane moiety were synthesized and evaluated for their antibacterial potential, demonstrating potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c17-15(18)10-1-3-11(4-2-10)16-23(19,20)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPARSXZNLGELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



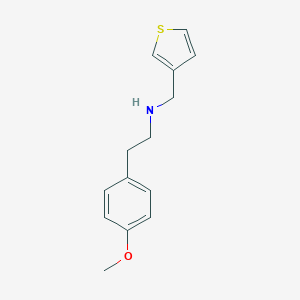
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
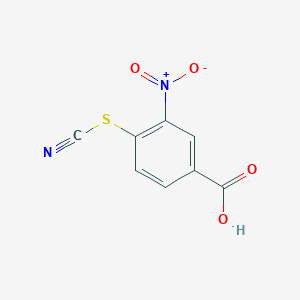
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
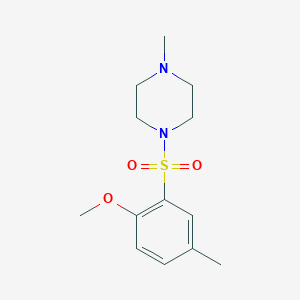

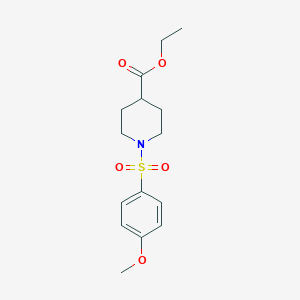
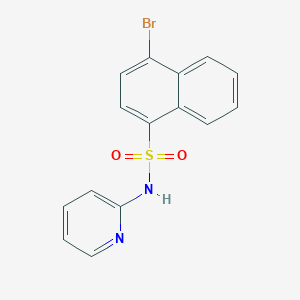
amine](/img/structure/B511356.png)
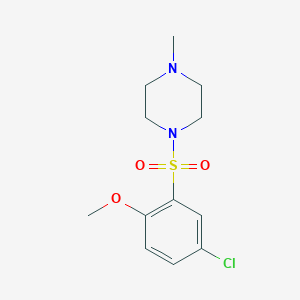
amine](/img/structure/B511365.png)
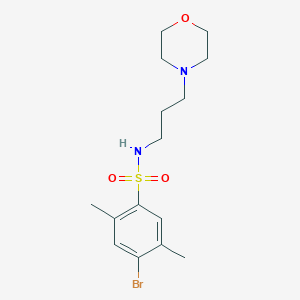
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)